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Compound of Interest

Compound Name: HIV-1 inhibitor-54

Cat. No.: B12396280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

mechanism of action of HIV-1 Inhibitor-54, a potent non-nucleoside reverse transcriptase

inhibitor (NNRTI). The information presented is collated from peer-reviewed scientific literature,

offering a detailed resource for researchers in the field of HIV drug discovery and development.

Introduction
HIV-1 Inhibitor-54, identified as compound 4d in the work by Ming W. et al. (2023), is a novel

hybrid molecule derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs)[1][2].

This compound has demonstrated significant potency against wild-type HIV-1 and various

drug-resistant strains, making it a promising candidate for further investigation. Its mechanism

of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical

enzyme in the viral replication cycle[1][3][4].

Physicochemical Properties and In Vitro Activity
HIV-1 Inhibitor-54 exhibits potent anti-HIV-1 activity with favorable physicochemical properties.

The key data are summarized in the tables below.
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Identifier Value

Compound Name

N-(2-(4-((4-(2,6-dimethylphenoxy)pyrimidin-2-

yl)amino)piperidine-1-carbonyl)-1H-indol-5-

yl)methanesulfonamide

Internal ID HIV-1 Inhibitor-54 (Compound 4d)

Molecular Formula C₂₇H₃₀N₆O₄S

CAS Number 2771211-71-1

Table 1: Compound Identification
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Parameter Value Cell Line/Assay

Anti-HIV-1 Activity

EC₅₀ (Wild-Type HIV-1 IIIB) 32 nM[5] MT-4 cells

EC₅₀ (Wild-Type HIV-1 IIIB) 8.6 nM[1] MT-4 cells

CC₅₀ (Cytotoxicity) >18.5 μM MT-4 cells

Selectivity Index (SI) >2151

Enzymatic Activity

IC₅₀ (HIV-1 Reverse

Transcriptase)
0.11 µM[1] Recombinant HIV-1 RT

Activity Against Resistant

Strains

EC₅₀ (L100I) 15 nM MT-4 cells

EC₅₀ (K103N) 12 nM MT-4 cells

EC₅₀ (Y181C) 9.8 nM MT-4 cells

EC₅₀ (Y188L) 21 nM MT-4 cells

EC₅₀ (E138K) 7.5 nM MT-4 cells

EC₅₀ (F227L + V106A) 35 nM MT-4 cells

Table 2: In Vitro Biological Activity of HIV-1 Inhibitor-54

Synthesis of HIV-1 Inhibitor-54
The synthesis of HIV-1 Inhibitor-54 is a multi-step process involving the preparation of key

intermediates followed by their coupling to yield the final compound.

Experimental Protocol: Synthesis of N-(2-(4-((4-(2,6-
dimethylphenoxy)pyrimidin-2-yl)amino)piperidine-1-
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carbonyl)-1H-indol-5-yl)methanesulfonamide
(Compound 4d)
Step 1: Synthesis of Intermediate 1 - 5-(methylsulfonamido)-1H-indole-2-carboxylic acid

To a solution of 5-amino-1H-indole-2-carboxylic acid in pyridine, add methanesulfonyl

chloride dropwise at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Pour the mixture into ice-water and acidify with HCl to precipitate the product.

Filter, wash with water, and dry to obtain 5-(methylsulfonamido)-1H-indole-2-carboxylic acid.

Step 2: Synthesis of Intermediate 2 - N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-

amine

Combine 2-chloro-4-(2,6-dimethylphenoxy)pyrimidine and tert-butyl 4-aminopiperidine-1-

carboxylate in the presence of a suitable base (e.g., diisopropylethylamine) in a solvent like

N,N-dimethylformamide (DMF).

Heat the mixture to 80-100 °C for several hours until the reaction is complete (monitored by

TLC).

After cooling, extract the product with an organic solvent and purify by column

chromatography.

Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield

N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine.

Step 3: Coupling Reaction to form HIV-1 Inhibitor-54 (Compound 4d)

Dissolve 5-(methylsulfonamido)-1H-indole-2-carboxylic acid (Intermediate 1) in DMF.

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine

(DIPEA).
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Add N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine (Intermediate 2) to the

reaction mixture.

Stir at room temperature for 12-24 hours.

Quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to afford HIV-1 Inhibitor-54.

Synthesis Workflow Diagram

Intermediate Synthesis

Final Product Synthesis

5-amino-1H-indole-2-carboxylic acid

Intermediate 1
5-(methylsulfonamido)-1H-indole-2-carboxylic acid

Pyridine

Methanesulfonyl chloride

HIV-1 Inhibitor-54
(Compound 4d)

HATU, DIPEA, DMF

2-chloro-4-(2,6-dimethylphenoxy)pyrimidine Intermediate 2 (Boc-protected)DIPEA, DMF

tert-butyl 4-aminopiperidine-1-carboxylate

Intermediate 2
N-(piperidin-4-yl)-4-(2,6-dimethylphenoxy)pyrimidin-2-amine

TFA, DCM

Click to download full resolution via product page

Caption: Synthetic route for HIV-1 Inhibitor-54.

Characterization Data
The structure of HIV-1 Inhibitor-54 was confirmed by various spectroscopic methods.
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Technique Data

¹H NMR

(DMSO-d₆, 400 MHz) δ: 11.55 (s, 1H), 9.69 (s,

1H), 8.05 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 2.0

Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.15-7.05 (m,

4H), 6.95 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (s, 1H),

6.35 (d, J = 5.6 Hz, 1H), 4.60 (m, 1H), 4.25 (m,

1H), 3.10 (m, 2H), 2.95 (s, 3H), 2.05 (s, 6H),

1.90 (m, 2H), 1.60 (m, 2H).

¹³C NMR

(DMSO-d₆, 101 MHz) δ: 168.5, 162.0, 161.8,

158.2, 137.5, 134.8, 130.5, 129.0, 128.5, 125.8,

125.2, 120.5, 118.9, 113.0, 112.5, 102.0, 98.5,

48.5, 45.0, 40.2, 31.5, 16.5.

HRMS (ESI)
m/z [M+H]⁺ Calcd for C₂₇H₃₁N₆O₄S⁺: 551.2128;

Found: 551.2131.

Table 3: Spectroscopic Characterization of HIV-1 Inhibitor-54

Mechanism of Action
HIV-1 Inhibitor-54 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-

1 reverse transcriptase, known as the NNRTI-binding pocket (NNIBP)[6][7]. This binding site is

distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.

The binding of HIV-1 Inhibitor-54 to the NNIBP induces a conformational change in the

enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit.

This conformational change ultimately distorts the catalytic site and prevents the proper binding

of the natural deoxynucleoside triphosphate substrates, thereby inhibiting the DNA

polymerization activity of the reverse transcriptase[3][4].

Signaling Pathway and Binding Mode Diagram
Molecular modeling studies have elucidated the binding mode of DPAPYs, including HIV-1
Inhibitor-54, within the NNRTI-binding pocket of HIV-1 RT[1]. The inhibitor adopts a
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characteristic "U-shaped" conformation, allowing for extensive interactions with key amino acid

residues.
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Click to download full resolution via product page

Caption: Mechanism of allosteric inhibition of HIV-1 RT.

Conclusion
HIV-1 Inhibitor-54 is a highly potent NNRTI with a promising profile for further drug

development. Its robust activity against both wild-type and resistant strains of HIV-1 warrants

continued investigation. The detailed synthetic protocol and characterization data provided in

this guide serve as a valuable resource for researchers aiming to synthesize this compound for

further biological evaluation or to design novel analogues with improved properties. The

elucidation of its binding mode through molecular modeling offers a rational basis for the future

design of next-generation NNRTIs to combat the ongoing challenge of HIV drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12396280#synthesis-and-characterization-of-hiv-1-
inhibitor-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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